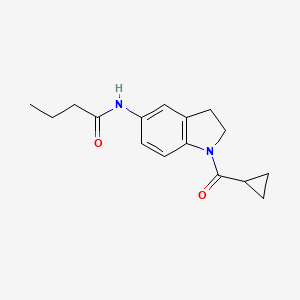![molecular formula C14H13FN4O B6579807 7-(3-fluorophenyl)-3-propyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one CAS No. 946237-15-6](/img/structure/B6579807.png)
7-(3-fluorophenyl)-3-propyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“7-(3-fluorophenyl)-3-propyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one” is a derivative of triazolo[4,3-a]pyrazine . Triazolo[4,3-a]pyrazine derivatives have been synthesized and studied for their antibacterial activity . They have shown moderate to good antibacterial activities against both Gram-positive and Gram-negative bacterial strains .
Synthesis Analysis
The synthesis of triazolo[4,3-a]pyrazine derivatives starts from esters of oxalic acid monoamides via cyclization of intermediate 3-hydrazinopyrazin-2-ones . The reaction sequence starts from known oxalic acid monoamide esters, already having the substituent, which will occupy position 7 in the target [1,2,4]triazolo[4,3-a]pyrazin-8-one .Molecular Structure Analysis
The structures of these compounds were characterized using various techniques, such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include cyclization, hydrolysis, and alkylation . The use of POCl3 to obtain 3-chloropyrazin-2(1H)-ones was accompanied by the formation of a considerable amount of tar, which required column chromatography for purification .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be determined using techniques such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, and mass spectrometry .Scientific Research Applications
Antibacterial Activity
The synthesis and evaluation of novel triazolo[4,3-a]pyrazine derivatives revealed significant antibacterial potential. These compounds were tested against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains. Notably, compound 2e exhibited superior antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to the first-line antibacterial agent ampicillin .
Medicinal Chemistry
Nitrogen-containing heterocycles serve as essential building blocks in medicinal chemistry. The triazolo[4,3-a]pyrazine scaffold offers opportunities for drug development. Researchers have explored modifications of this core structure to create novel pharmaceutical agents. For instance, derivatives containing N-alkyl, alkylsulfanyl, alkylsulfinyl, or alkylsulfonyl substituents have been investigated as P2X7 receptor antagonists for treating pain or inflammatory diseases .
Fluorescent Probes
Triazolo[4,3-a]pyrazine derivatives have been employed as fluorescent probes. Their unique properties make them suitable for visualizing biological processes and cellular components. Researchers have explored their use in fluorescence-based assays and imaging studies .
Hybrid Nucleus: Triazolothiadiazine
Triazolothiadiazine, a hybrid nucleus formed by fusing triazole and thiadiazine moieties, has gained attention. It serves as a versatile intermediate in synthetic chemistry and holds promise as a scaffold for designing new pharmaceuticals. Its wide range of applications includes drug discovery and development .
Functional Materials
Beyond medicinal applications, triazolo[4,3-a]pyrazine derivatives contribute to the development of functional materials. Researchers explore their use in organic electronics, sensors, and optoelectronic devices. Their tunable properties make them valuable for various technological advancements.
Mechanism of Action
Target of Action
Similar compounds in the 1,2,4-triazolo[4,3-a]pyrazine class have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .
Mode of Action
It’s known that the hydrogen bond accepting and donating characteristics of the triazolothiadiazine core, a feature common to this class of compounds, allows it to make specific interactions with different target receptors .
Biochemical Pathways
Compounds in the 1,2,4-triazolo[4,3-a]pyrazine class have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds .
Result of Action
Some compounds in the 1,2,4-triazolo[4,3-a]pyrazine class have shown moderate to good antibacterial activities against both gram-positive and gram-negative bacterial strains .
properties
IUPAC Name |
7-(3-fluorophenyl)-3-propyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN4O/c1-2-4-12-16-17-13-14(20)18(7-8-19(12)13)11-6-3-5-10(15)9-11/h3,5-9H,2,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJGSOGCMCLURNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C2N1C=CN(C2=O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(3-Fluorophenyl)-3-propyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,5-dimethyl-N-(2-{5-[(3-methylphenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)benzamide](/img/structure/B6579728.png)

![5-[(4-fluorophenyl)methoxy]-4-oxo-N-[4-(trifluoromethoxy)phenyl]-1,4-dihydropyridine-2-carboxamide](/img/structure/B6579742.png)
![6-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-2-methyl-2,3-dihydropyridazin-3-one](/img/structure/B6579749.png)
![3-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[2-(diethylamino)ethyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6579753.png)
![7-[(2-chloro-6-fluorophenyl)methyl]-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6579756.png)
![3-chloro-N-{7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide](/img/structure/B6579764.png)

![2-[(cyanomethyl)sulfanyl]-N,3-bis(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B6579771.png)
![7-(4-fluorophenyl)-3-methyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B6579779.png)
![3-ethyl-7-(3-fluorophenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B6579786.png)
![7-(4-fluorophenyl)-3-propyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B6579812.png)
![7-(3,4-difluorophenyl)-3-propyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B6579815.png)
![1-(3-chloro-4-methoxyphenyl)-3-{[(3-nitrophenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one](/img/structure/B6579827.png)